3,4-Dimethoxy-N-methylaniline hydrochloride is a chemical compound with the molecular formula and a CAS number of 1209739-54-7. This compound is classified as an aromatic amine and is a hydrochloride salt of 3,4-dimethoxy-N-methylaniline, which features both methoxy groups and a methyl group attached to the nitrogen atom. The compound is primarily utilized in various scientific applications, particularly in organic synthesis and as a potential intermediate in the production of dyes and pharmaceuticals.
3,4-Dimethoxy-N-methylaniline hydrochloride can be sourced from chemical suppliers specializing in fine chemicals and research materials. It falls under the category of amines, specifically tertiary amines due to the presence of the methyl group on the nitrogen atom. Its classification includes:
The synthesis of 3,4-dimethoxy-N-methylaniline hydrochloride typically involves several steps:
The molecular structure of 3,4-dimethoxy-N-methylaniline hydrochloride can be represented as follows:
3,4-Dimethoxy-N-methylaniline hydrochloride can participate in various chemical reactions including:
The mechanism of action for 3,4-dimethoxy-N-methylaniline hydrochloride primarily revolves around its role as an intermediate in synthetic pathways:
3,4-Dimethoxy-N-methylaniline hydrochloride has several scientific uses:
The most established route to 3,4-dimethoxy-N-methylaniline hydrochloride involves reductive amination of 3,4-dimethoxybenzaldehyde with methylamine sources. This two-step process first forms an imine intermediate followed by reduction. Industrial implementations typically employ methylamine hydrochloride as the amine source due to its handling stability compared to gaseous methylamine. In optimized solvent-free conditions, stoichiometric mixtures of 3,4-dimethoxybenzaldehyde and methylamine hydrochloride are ground with sodium hydrogen carbonate (molar ratio 1:5:5) for 1-24 hours depending on aldehyde reactivity. This mechanochemical approach yields the corresponding N-methyl imine intermediate, which is subsequently reduced using sodium borohydride or sodium triacetoxyborohydride in dichloromethane to yield the free base. Gram-scale implementations demonstrate isolated yields exceeding 80%, with the solvent-free operation minimizing byproduct formation commonly observed in solution-phase reactions [8].
Direct N-methylation of 3,4-dimethoxyaniline represents an alternative route, though it faces challenges in regioselectivity control. Traditional approaches utilize methyl iodide or dimethyl sulfate in the presence of inorganic bases like potassium carbonate. Catalytic enhancements using copper-chromium oxide systems (CuO·CrO~3~) significantly improve efficiency – operating at 210-230°C under autogenous pressure with methanol as both solvent and methylating agent. This vapor-phase catalytic method achieves up to 92% conversion with 85% selectivity for the mono-N-methylated product, minimizing undesired N,N-dimethylation. The catalytic system tolerates the electron-donating methoxy groups without demethylation side reactions. Post-reaction distillation effectively separates the product from residual aniline and dimethylated byproducts [4].
The final hydrochloride salt is universally prepared through acid-base neutralization. The free base 3,4-dimethoxy-N-methylaniline (typically obtained as a pale yellow oil) is dissolved in anhydrous diethyl ether and treated with stoichiometric hydrogen chloride gas or concentrated hydrochloric acid. Immediate precipitation of the hydrochloride salt occurs, which is collected by filtration, washed extensively with cold ether, and dried under vacuum. This process yields an off-white to pale pink crystalline powder with ≥95% purity as confirmed by elemental analysis. Critical process parameters include strict moisture exclusion and temperature control during acid addition (0-5°C) to prevent oxidation of the aniline moiety. The hydrochloride salt demonstrates superior stability and handling properties compared to the free base, facilitating long-term storage at room temperature without decomposition [1] [3].
Table 1: Traditional Synthetic Approaches to 3,4-Dimethoxy-N-methylaniline Hydrochloride
Method | Key Reagents/Conditions | Yield Range | Advantages/Limitations |
---|---|---|---|
Reductive Amination | 3,4-Dimethoxybenzaldehyde, CH~3~NH~2~·HCl, NaHCO~3~, NaBH(OAc)~3~ | 72-84% | High selectivity; scalable but requires aldehyde precursor |
N-Alkylation | CH~3~OH, CuO·CrO~3~ catalyst (210-230°C) | 80-85% | Direct methylation; requires specialized equipment and catalyst recovery |
Salt Formation | HCl gas in anhydrous ether (0-5°C) | >95% conversion | Simple crystallization; critical moisture control required |
Advanced synthetic routes employ copper-catalyzed transformations for improved atom economy. A particularly efficient method involves copper(I)-mediated reduction of cyano groups in amidine intermediates derived from 3,4-dimethoxyaniline. This approach first prepares N-(3,4-dimethoxyphenyl)-N'-methylcarbodiimide through copper-catalyzed coupling of 3,4-dimethoxyaniline with methyl isocyanide. Subsequent hydrogenation using Cu(I)/ZnO catalysts under mild hydrogen pressure (3 atm) selectively reduces the carbodiimide to the desired N-methylaniline derivative. The methodology achieves 76-82% isolated yields with exceptional functional group tolerance, operating effectively at 60°C in ethanol/water mixtures. Catalyst recycling studies demonstrate consistent performance over five cycles with less than 8% activity loss, making this approach promising for sustainable manufacturing [8] [10].
Palladium catalysis enables late-stage diversification of the aniline core structure. The Buchwald-Hartwig amination of 3,4-dimethoxybromobenzene with N-methylhydroxylamine forms the N-methyl-N-arylhydroxylamine intermediate, which undergoes in situ reduction using Pd/C and ammonium formate. More significantly, Suzuki-Miyaura coupling of 3,4-dimethoxy-N-methylaniline boronic ester derivatives enables access to advanced pharmaceutical intermediates. When using Pd(PPh~3~)~4~ (3 mol%) and K~2~CO~3~ base in toluene/water (4:1) at 80°C, the reaction couples efficiently with diverse aryl halides, including pyridinyl derivatives essential for preparing substituted variants. This methodology facilitates direct access to pharmacologically relevant analogs without requiring additional protection/deprotection steps for the secondary amine [6].
Mechanochemistry provides a sustainable alternative to traditional solvent-based synthesis. The solvent-free N-methylation of 3,4-dimethoxyaniline employs a vibrational ball mill (30 Hz frequency) with stainless-steel milling vessels. Optimized conditions use stoichiometric N-benzyl-3,4-dimethoxyaniline hydrochloride, sodium carbonate, formalin (37% formaldehyde), and sodium triacetoxyborohydride (3 equiv), milled for 20 minutes. Liquid-assisted grinding (LAG) parameters maintain η-values between 0.13-0.16 μL/mg. The process generates minimal heat (ΔT ≈ 3°C) and achieves 89-92% conversion to the target compound, significantly higher than mortar-and-pestle implementations (<35% yield). Workup involves simple dichloromethane extraction and evaporation, eliminating aqueous waste streams associated with solution-phase methods. This approach demonstrates particular advantages for acid-sensitive substrates where traditional acidic workups cause decomposition [5].
Microwave irradiation dramatically accelerates key synthetic steps. The reductive amination of 3,4-dimethoxybenzaldehyde with methylamine hydrochloride achieves completion in 200 seconds under microwave irradiation (300 W, 120°C) using nano-Fe~3~O~4~@meglumine sulfonic acid as a magnetically recoverable catalyst. The catalyst loading (15 mg/mmol) enables efficient energy transfer while maintaining reaction specificity. Post-reaction, the magnetic catalyst is recovered using an external magnet (98% recovery efficiency) and reused for five cycles with less than 5% activity loss. Microwave-specific effects include rapid thermal activation that suppresses imine hydrolysis side reactions, improving overall yield to 94% compared to 78% for conventional heating at the same temperature. This approach significantly reduces energy consumption (from hours to seconds) and enhances space-time yields for industrial applications [2] [3].
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